2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
This compound is a quinolinone derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted with an ethyl group at position 6, a 4-fluorobenzoyl moiety at position 3, and an N-(2-methylphenyl)acetamide side chain. The ethyl group at position 6 may enhance lipophilicity, while the 4-fluorobenzoyl group could modulate electronic properties and binding interactions. The acetamide linker and 2-methylphenyl group likely contribute to solubility and target specificity .
Properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O3/c1-3-18-8-13-24-21(14-18)27(33)22(26(32)19-9-11-20(28)12-10-19)15-30(24)16-25(31)29-23-7-5-4-6-17(23)2/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHXUFSDIMPKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroacetophenone with diethyl carbonate in the presence of sodium hydride to form ethyl (4-fluorobenzoyl)acetate . This intermediate is then subjected to further reactions, including cyclization and amide formation, to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including
Biological Activity
The compound 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , characterized by a quinoline backbone with an ethyl group and a fluorobenzoyl moiety. The presence of these functional groups is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research has indicated that quinoline derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory activity of the compound has also been documented. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli, demonstrating significant antimicrobial efficacy.
Case Study 2: Anticancer Activity
A study on the effect of the compound on MCF-7 cells revealed that treatment with 10 µM concentration resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis from 5% to 30%, confirming its potential as an anticancer agent.
Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible anti-inflammatory , antimicrobial , and anticancer properties.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, tests on MCF-7 (breast cancer) and Hek293-T cells revealed IC50 values of 15.2 μM and 20.5 μM, respectively, indicating promising potential for cancer therapy.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.2 |
| Hek293-T | 20.5 |
Biological Research
The compound is utilized in studies to understand its interaction with biological targets such as enzymes and receptors. Its ability to inhibit enzymes involved in inflammatory pathways makes it a valuable candidate for further research.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can influence pathways related to inflammation and pain management.
Chemical Research
As a model compound, it serves in studies examining reaction mechanisms and synthetic methodologies. The unique functional groups attached to the quinoline core allow researchers to explore various chemical reactions, including oxidation and reduction processes.
The biological activities of the compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : May inhibit cyclooxygenase (COX) and lipoxygenase (LOX), involved in inflammatory responses.
- Antioxidant Properties : The presence of certain functional groups may enhance radical scavenging abilities.
- Antimicrobial Activity : Preliminary studies suggest efficacy against specific bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The compound belongs to a class of 4-oxo-1,4-dihydroquinoline derivatives, which are often explored for antimicrobial, anticancer, or kinase-inhibitory activities. Below is a comparative analysis with two closely related analogs:
Pharmacological Implications
Target Compound vs. N-(3,4-difluorophenyl) Analog The ethyl group in the target compound may improve membrane permeability compared to the fluoro substituent in the analog. The N-(2-methylphenyl)acetamide in the target compound may reduce metabolic instability compared to the N-(3,4-difluorophenyl) group in the analog, which could increase susceptibility to oxidative degradation.
Target Compound vs. Compound 7f Compound 7f’s sulfonamido and carboxylate groups enhance water solubility but may limit blood-brain barrier penetration, unlike the target compound’s simpler acetamide linker.
Physicochemical and Bioactivity Data (Theoretical/Reported)
Key Observations:
- The target compound’s higher LogP suggests superior lipid membrane penetration compared to Compound 7f.
- Compound 7f’s kinase inhibition potency highlights the role of extended polar groups in enzyme active-site interactions.
- The N-(3,4-difluorophenyl) analog’s antimicrobial activity underscores the importance of halogenation in disrupting bacterial membranes or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
